Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-
Description
Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, is an organophosphorus compound characterized by a phosphorus-phosphorus double bond. This compound is notable for its unique structural and electronic properties, which make it a subject of interest in theoretical and applied chemistry .
Properties
CAS No. |
124927-10-2 |
|---|---|
Molecular Formula |
C18H4F18P2 |
Molecular Weight |
624.1 g/mol |
IUPAC Name |
[2,4,6-tris(trifluoromethyl)phenyl]-[2,4,6-tris(trifluoromethyl)phenyl]phosphanylidenephosphane |
InChI |
InChI=1S/C18H4F18P2/c19-13(20,21)5-1-7(15(25,26)27)11(8(2-5)16(28,29)30)37-38-12-9(17(31,32)33)3-6(14(22,23)24)4-10(12)18(34,35)36/h1-4H |
InChI Key |
NQXDNVXZUHMMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)P=PC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, typically involves the dehalogenation of a bulky alkyldichlorophosphine with an active metal. For instance, the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which can then be used to synthesize the desired diphosphene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehalogenation reactions under controlled conditions to ensure the stability and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert diphosphene to diphosphanes using reagents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the phosphorus atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include butyl-lithium for the initial synthesis and lithium aluminum hydride for reduction reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides and diphosphanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, has several scientific research applications:
Chemistry: It is used to study the properties of phosphorus-phosphorus double bonds and their reactivity.
Biology: Its unique electronic properties make it a candidate for studying biological interactions at the molecular level.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, exerts its effects involves the interaction of its phosphorus-phosphorus double bond with various molecular targets. This interaction can lead to the formation of new compounds through oxidation, reduction, or substitution reactions. The pathways involved are primarily determined by the electronic properties of the phosphorus atoms and the steric hindrance provided by the trifluoromethyl groups .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-tri-tert-butylphenyl)diphosphene: Similar in structure but with tert-butyl groups instead of trifluoromethyl groups.
Tris(4-trifluoromethylphenyl)phosphine: Contains trifluoromethyl groups but lacks the phosphorus-phosphorus double bond.
Uniqueness
Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-, is unique due to its combination of a phosphorus-phosphorus double bond and the electron-withdrawing trifluoromethyl groups. This combination imparts distinct electronic properties and reactivity patterns that are not observed in similar compounds .
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